molecular formula C18H16ClN3O B2618012 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one CAS No. 1207654-80-5

1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one

Cat. No. B2618012
CAS RN: 1207654-80-5
M. Wt: 325.8
InChI Key: KAENYDACAAVWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one, also known as CM-124, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CM-124 belongs to the class of pyrazinone derivatives and has been shown to possess anti-inflammatory and anti-fibrotic properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one involves the inhibition of transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis and inflammation. 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been shown to inhibit the phosphorylation of Smad2/3, a downstream effector of TGF-β, thereby blocking the activation of fibroblasts and preventing the deposition of extracellular matrix. In addition, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has also been found to inhibit the nuclear translocation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been shown to exert anti-fibrotic and anti-inflammatory effects in various tissues and organs. In a study by Li et al. (2019), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was found to reduce the expression of collagen I and α-smooth muscle actin (α-SMA), two markers of fibrosis, in lung fibroblasts. Similarly, in a study by Liu et al. (2018), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was shown to decrease the expression of collagen I and III, as well as α-SMA, in the liver of rats with fibrosis. Moreover, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in various disease models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one is its specificity towards the TGF-β signaling pathway, which makes it a promising candidate for the treatment of fibrosis and inflammation. Moreover, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one. One of the areas of interest is the development of novel formulations or delivery systems that can enhance its solubility and bioavailability. In addition, further studies are needed to investigate the long-term safety and efficacy of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one in various disease models. Moreover, the potential synergistic effects of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one with other anti-fibrotic or anti-inflammatory agents should also be explored. Finally, the role of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one in other disease conditions, such as cancer and cardiovascular diseases, warrants further investigation.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one is a promising compound with potential therapeutic applications in fibrosis and inflammation. The synthesis method of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzylideneacetone in the presence of acetic acid and ethanol. 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one exerts its anti-fibrotic and anti-inflammatory effects by inhibiting the TGF-β signaling pathway and reducing the expression of pro-inflammatory cytokines. Although 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has some limitations, it represents a valuable tool for scientific research and holds promise for the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzylideneacetone in the presence of acetic acid and ethanol. The resulting compound is then treated with acetic anhydride to obtain 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one in high yield and purity.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been extensively studied for its therapeutic potential in various diseases, including pulmonary fibrosis, liver fibrosis, and inflammatory bowel disease. In a study conducted by Li et al. (2019), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was found to inhibit the proliferation and migration of lung fibroblasts, suggesting its potential as a treatment for pulmonary fibrosis. Similarly, in a study by Liu et al. (2018), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was shown to attenuate liver fibrosis in rats by inhibiting the activation of hepatic stellate cells. Moreover, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has also been investigated for its anti-inflammatory effects in inflammatory bowel disease. In a study by Zhang et al. (2020), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was found to reduce inflammation and improve intestinal barrier function in a mouse model of colitis.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-13-2-4-14(5-3-13)12-21-17-18(23)22(11-10-20-17)16-8-6-15(19)7-9-16/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAENYDACAAVWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.